An In-depth Technical Guide to 4-Chloro-4'-fluorobutyrophenone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chloro-4'-fluorobutyrophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-4'-fluorobutyrophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a class of antipsychotic drugs known as butyrophenones. Its chemical structure, featuring both chloro and fluoro substituents, imparts unique reactivity that is leveraged in the pharmaceutical industry for the construction of complex molecules with significant therapeutic value. This technical guide provides a comprehensive overview of the basic properties, detailed synthesis protocols, and key applications of 4-Chloro-4'-fluorobutyrophenone, with a focus on its role in the development of dopamine (B1211576) D2 receptor antagonists.
Core Properties of 4-Chloro-4'-fluorobutyrophenone
4-Chloro-4'-fluorobutyrophenone is a synthetic compound that is typically a white to off-white or pale yellow solid or liquid at room temperature.[1][2] It possesses a faint, characteristic ketone-like odor.[2]
Physicochemical Data
A summary of the key physicochemical properties of 4-Chloro-4'-fluorobutyrophenone is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 3874-54-2 | [3] |
| Molecular Formula | C₁₀H₁₀ClFO | [3] |
| Molecular Weight | 200.64 g/mol | [3] |
| Appearance | White to off-white or pale yellow solid/liquid | [1][2] |
| Melting Point | 42-45 °C | [4] |
| Boiling Point | 130-132 °C at 0.975 mmHg | [3] |
| Density | Approximately 1.22 - 1.327 g/cm³ | [4] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol, ether, and chloroform. | [4] |
| Refractive Index | ~1.5255 (at 20 °C) | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Chloro-4'-fluorobutyrophenone.
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¹H NMR (CDCl₃): δ 8.03-7.97 (m, 2H, aromatic), 7.17-7.09 (m, 2H, aromatic), 3.68 (t, J=6.2 Hz, 2H, -CH₂-Cl), 3.15 (t, J=7.0 Hz, 2H, -CO-CH₂-), 2.22 (tt, J=7.0, 6.2 Hz, 2H, -CH₂-CH₂-CH₂-).[3]
-
¹³C NMR (CDCl₃): δ 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz), 130.6 (d, J=9.3 Hz, 2CH), 115.9 (d, J=22.2 Hz, 2CH), 44.6 (-CH₂-Cl), 35.2 (-CO-CH₂-), 26.7 (-CH₂-CH₂-CH₂-).[3]
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Mass Spectrometry (GC-MS): Major peaks at m/z 200 (M+), 164, 138, 123 (base peak), 107.[3]
Synthesis of 4-Chloro-4'-fluorobutyrophenone
The primary method for synthesizing 4-Chloro-4'-fluorobutyrophenone is through a Friedel-Crafts acylation reaction.[2][5] This electrophilic aromatic substitution involves the reaction of fluorobenzene (B45895) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]
Experimental Protocol: Friedel-Crafts Acylation
This protocol provides a detailed methodology for the synthesis of 4-Chloro-4'-fluorobutyrophenone.
Materials:
-
Fluorobenzene
-
4-Chlorobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ice
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath to 0-5 °C.
-
Addition of Reactants: Slowly add a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension of aluminum chloride. Following this, add fluorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained between 0 and 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 2-4 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-Chloro-4'-fluorobutyrophenone can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the final product.[3]
Applications in Drug Development
Synthesis of Haloperidol: An Experimental Protocol
Haloperidol is a potent typical antipsychotic. Its synthesis involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-Chloro-4'-fluorobutyrophenone.
Materials:
-
4-Chloro-4'-fluorobutyrophenone
-
4-(4-chlorophenyl)-4-hydroxypiperidine
-
Potassium iodide (KI)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
A suitable solvent (e.g., acetonitrile, N,N-dimethylformamide)
-
Reflux condenser
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 equivalent) in a suitable solvent, add a base such as potassium carbonate (e.g., 2.0 equivalents) and a catalytic amount of potassium iodide.
-
Addition of Alkylating Agent: Add 4-Chloro-4'-fluorobutyrophenone (1.0 to 1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain it at this temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated, and the residue is purified, often by recrystallization from a suitable solvent system, to yield haloperidol.
Mechanism of Action of Derived Pharmaceuticals: Dopamine D2 Receptor Antagonism
The antipsychotic effects of drugs derived from 4-Chloro-4'-fluorobutyrophenone are primarily attributed to their ability to block dopamine D2 receptors in the brain.[7] Dopamine is a key neurotransmitter involved in mood, motivation, and motor control.[7] The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylyl cyclase through the Gαi/o subunit.[9] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
By blocking the D2 receptor, these antipsychotic drugs prevent dopamine from binding and initiating this signaling cascade.[7] This antagonism is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of dopaminergic pathways.[7]
Signaling Pathway of Dopamine D2 Receptor Antagonism
The following diagram illustrates the signaling pathway of the dopamine D2 receptor and the effect of an antagonist.
Conclusion
4-Chloro-4'-fluorobutyrophenone is a compound of significant interest to the pharmaceutical industry due to its role as a key intermediate in the synthesis of a range of antipsychotic drugs. A thorough understanding of its basic properties, synthesis, and the mechanism of action of its derivatives is essential for researchers and professionals in drug development. The methodologies and data presented in this guide offer a comprehensive resource for those working with this important chemical entity. Further research into novel synthetic routes and the development of new therapeutics based on the butyrophenone (B1668137) scaffold continues to be an active area of investigation.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Chloro-4'-fluorobutyrophenone 98.5% BP EP USP CAS 3874-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. chemimpex.com [chemimpex.com]
- 7. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Gi alpha subunit - Wikipedia [en.wikipedia.org]
